Isochamaejasmin

Descripción general

Descripción

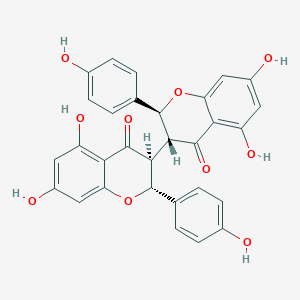

Isochamaejasmin is a biflavonoid compound that consists of two units of 5,7,4’-trihydroxyflavanone joined together at positions 3 and 3’'. It is primarily isolated from the roots of Stellera chamaejasme L., a traditional Chinese medicinal herb. This compound has garnered attention due to its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isochamaejasmin can be synthesized through the extraction of Stellera chamaejasme L. roots. The extraction process typically involves the use of solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stellera chamaejasme L. roots, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Isochamaejasmin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters and ethers.

Aplicaciones Científicas De Investigación

Anticancer Properties

Isochamaejasmin has demonstrated significant anticancer potential, particularly in inducing apoptosis in leukemia cells. Research indicates that it inhibits the activity of Bcl-2 family proteins, which are crucial for cell survival. Specifically, it selectively binds to Bcl-xl and Mcl-1, leading to increased apoptosis in K562 leukemia cells through the activation of caspases and poly(ADP-ribose) polymerase (PARP) cleavage .

Key Findings:

- Leukemia Cell Apoptosis: this compound induces apoptosis by inhibiting Bcl-2 proteins, with IC50 values indicating moderate growth inhibitory activity against leukemia cell lines .

- Pharmacokinetics: A UPLC-MS/MS method was developed to study the pharmacokinetics of this compound in rat plasma, validating its efficacy as a therapeutic agent .

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound against pests like Helicoverpa zea. The compound induces DNA damage and apoptosis in insect cells, showcasing its potential as a natural pesticide. The mechanism involves mitochondrial dysfunction and increased reactive oxygen species (ROS) levels, leading to cell death .

Key Findings:

- DNA Damage Induction: this compound causes significant DNA damage and activates apoptotic pathways in H. zea larvae .

- Potential for Pesticide Development: Its insecticidal properties suggest that this compound could be developed into a new class of environmentally friendly pesticides .

Pharmacological Applications

This compound is also explored for its broader pharmacological applications beyond cancer treatment. It has been used in traditional Chinese medicine for treating various ailments including tumors and tuberculosis. Its bioactive properties are being investigated for potential therapeutic uses in other diseases as well .

Key Findings:

- Traditional Medicine Usage: Historically utilized in TCM for its therapeutic properties against tumors and skin conditions .

- Research on Mechanisms: Studies are ongoing to elucidate the mechanisms by which this compound exerts its effects, particularly in relation to oxidative stress and cellular signaling pathways .

Research Methodologies

The methodologies used to study this compound include advanced techniques such as UPLC-MS/MS for pharmacokinetic studies and molecular docking to explore interactions with target proteins involved in apoptosis pathways. These methods enhance the understanding of this compound's bioactivity and support its application in clinical settings.

| Application Area | Key Techniques Used | Findings Summary |

|---|---|---|

| Anticancer Research | UPLC-MS/MS | Induces apoptosis via Bcl-2 inhibition |

| Insecticidal Activity | In vivo & In vitro assays | Causes DNA damage and apoptosis in H. zea larvae |

| Pharmacological Studies | Molecular docking | Potential therapeutic uses beyond cancer treatment |

Mecanismo De Acción

Isochamaejasmin exerts its effects through several molecular targets and pathways:

Nuclear Factor-κB Activation: this compound induces the expression of a nuclear factor (NF)-κB-directed reporter gene, leading to the activation of NF-κB proteins.

Apoptosis Induction: this compound induces apoptosis in leukemia cells by inhibiting Bcl-2 family proteins, leading to the activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP).

Comparación Con Compuestos Similares

Neochamaejasmin A: Another biflavonoid isolated from Stellera chamaejasme L. with similar anti-cancer properties.

Chamaejasmine: A related biflavonoid with comparable pharmacological activities.

Daphnoretin: A compound with anti-cancer and anti-inflammatory properties.

Uniqueness of Isochamaejasmin: this compound is unique due to its specific ability to activate NF-κB independently of formyl peptide receptor-like 1 (FPRL1) and its selective binding to Bcl-xl and Mcl-1 proteins. These properties make it a promising candidate for further research and development in cancer therapy .

Actividad Biológica

Isochamaejasmin (ICM) is a biflavonoid compound derived from the plant Stellera chamaejasme L., known for its diverse biological activities, particularly its antitumor and insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two units of 5,7,4'-trihydroxyflavone linked together. Its molecular formula is with a molecular weight of 534.49 g/mol. The compound exhibits significant antioxidant properties, which contribute to its biological activities.

Antitumor Activity

This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Bcl-2 Family Proteins : ICM selectively binds to Bcl-xl and Mcl-1 proteins, inhibiting their function and promoting apoptosis. Studies indicate that it increases the expression levels of cleaved caspase-3 and caspase-9, leading to programmed cell death in leukemia cells such as K562 and HL-60 .

- Reactive Oxygen Species (ROS) Generation : ICM treatment results in a dose-dependent increase in ROS levels, which plays a critical role in inducing oxidative stress and apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that ICM can halt the cell cycle at specific phases, further contributing to its antitumor effects .

Insecticidal Activity

Recent studies have identified the insecticidal properties of this compound against pests like Helicoverpa zea:

- DNA Damage Induction : ICM exposure leads to DNA damage in insect cells, evidenced by increased levels of γH2AX and OGG1 proteins. This damage triggers apoptosis via mitochondrial pathways .

- Mitochondrial Dysfunction : The compound causes a decline in mitochondrial membrane potential (MMP) and activates apoptotic pathways involving cytochrome c release into the cytosol .

Case Study 1: Antitumor Effects on HepG2 Cells

A study investigated the effects of this compound on hepatoblastoma-derived HepG2 cells. Results showed that ICM significantly inhibited cell proliferation in a concentration-dependent manner, with an IC50 value around 24.51 μM. Apoptotic morphological changes were observed alongside increased cleavage of caspases .

| Concentration (μM) | Cell Viability (%) | Apoptotic Rate (%) |

|---|---|---|

| 36.9 | 80 | 15 |

| 73.7 | 60 | 35 |

| 147.5 | 30 | 70 |

Case Study 2: Insecticidal Activity Against Helicoverpa zea

In another study, the toxicity of this compound was assessed on Helicoverpa zea. The findings confirmed significant mortality rates in treated larvae compared to controls, with observed DNA damage and increased ROS levels correlating with higher doses of ICM.

| Dose (mg/kg) | Mortality Rate (%) | DNA Damage (γH2AX Level) |

|---|---|---|

| 0.5 | 20 | Low |

| 1.0 | 50 | Moderate |

| 2.0 | 80 | High |

Propiedades

IUPAC Name |

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29+,30- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-SQYWJIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317073 |

Source

|

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93859-63-3 |

Source

|

| Record name | Isochamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93859-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Isochamaejasmin?

A: this compound is a naturally occurring biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a traditional Chinese herb known as Rui Xiang Lang Du. [, , ] This plant has historically been used to treat various ailments, including solid tumors, tuberculosis, and psoriasis. [, ]

Q2: How does this compound interact with cells to exert its effects?

A: Research indicates that this compound activates the nuclear factor-kappaB (NF-κB) signaling pathway. [, ] This activation is independent of the G protein-coupled formyl peptide receptor-like 1 (FPRL1). [] this compound stimulates the expression of NF-κB-directed reporter genes, leading to the nuclear translocation of NF-κB proteins. [] This effect can be blocked by inhibiting IκBα, a protein that normally prevents NF-κB activation. []

Q3: What downstream effects are associated with this compound's activation of the NF-κB pathway?

A: this compound's activation of the NF-κB pathway leads to the phosphorylation of several kinases, including extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and protein kinase C delta (PKCδ). [] Inhibiting these kinases significantly reduces the activation of NF-κB induced by this compound. [] Additionally, this compound has demonstrated anti-apoptotic properties by partially rescuing cycloheximide-induced apoptosis. [] This protective effect is thought to be mediated by NF-κB activation, as inhibiting NF-κB reverses the anti-apoptotic effect. []

Q4: How does the structure of this compound compare to its stereoisomers, and how do these structural differences impact their biological activity?

A: While this compound activates the NF-κB pathway, its stereoisomers and a methyl derivative do not exhibit this effect. [] Additionally, the stereoisomers display greater cytotoxicity compared to this compound. [] This suggests that even minor structural variations within this class of biflavonoids can significantly influence their pharmacological properties. []

Q5: What are the potential applications of this compound in drug development?

A: this compound's ability to activate the NF-κB pathway and modulate apoptosis suggests potential applications in various therapeutic areas. Research has explored its effects on cancer cells, demonstrating its potential to induce apoptosis in leukemia cells through the inhibition of Bcl-2 family proteins. [] Additionally, its anti-inflammatory properties have been investigated in the context of inflammatory pain. []

Q6: How does this compound affect microglial cells and inflammatory pain?

A: Studies using a model of inflammatory pain found that this compound could reverse the LPS-induced decrease in Netrin-1 (NTN-1) expression in microglial cells. [] Furthermore, this compound was shown to inhibit the Rac1/NF-κB signaling pathway, leading to the suppression of microglial pyroptosis and promoting a shift towards an anti-inflammatory M2 phenotype. [] This suggests a potential role for this compound in mitigating inflammatory pain by modulating microglial activity. []

Q7: Are there any analytical methods available to study the pharmacokinetics of this compound?

A: Yes, researchers have developed sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of this compound and other flavonoids from Stellera chamaejasme L. in rat plasma. [, ] This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.